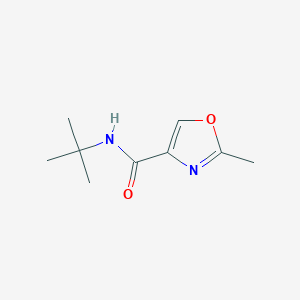
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide, commonly known as EMPA, is a small molecule drug that has been extensively studied for its potential applications in treating various diseases. EMPA is a member of the class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used to treat type 2 diabetes mellitus (T2DM).
Mécanisme D'action
EMPA works by inhibiting the N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide protein, which is responsible for reabsorbing glucose in the kidneys. By inhibiting this protein, EMPA increases the excretion of glucose in the urine, leading to lower blood glucose levels. In addition to its effects on glucose levels, EMPA has also been shown to have beneficial effects on blood pressure, body weight, and lipid profiles.
Biochemical and Physiological Effects:
EMPA has been shown to have a number of biochemical and physiological effects, including reducing blood glucose levels, improving insulin sensitivity, reducing body weight, and improving lipid profiles. In addition, EMPA has been shown to have beneficial effects on blood pressure and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EMPA in lab experiments is that it is a well-characterized drug with a known mechanism of action. In addition, EMPA has been extensively studied in both animal and human studies, making it a reliable tool for studying the effects of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide inhibition. One limitation of using EMPA in lab experiments is that it is a small molecule drug, which may limit its ability to penetrate certain tissues or cell types.
Orientations Futures
There are several future directions for research on EMPA, including:
1. Investigating the effects of EMPA on other metabolic pathways and disease states, such as non-alcoholic fatty liver disease and metabolic syndrome.
2. Developing new N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide inhibitors with improved selectivity and efficacy.
3. Studying the long-term effects of EMPA on cardiovascular outcomes in patients with T2DM.
4. Investigating the effects of EMPA on other organ systems, such as the brain and immune system.
5. Developing new drug delivery systems for EMPA, such as nanoparticles or liposomes, to improve its bioavailability and tissue distribution.
Applications De Recherche Scientifique
EMPA has been extensively studied for its potential applications in treating T2DM. It works by inhibiting the N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide protein, which is responsible for reabsorbing glucose in the kidneys. By inhibiting this protein, EMPA increases the excretion of glucose in the urine, leading to lower blood glucose levels. In addition to its use in treating T2DM, EMPA has also been studied for its potential applications in treating heart failure and chronic kidney disease.
Propriétés
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-4-15-8-10-17(11-9-15)21(25(3,23)24)14(2)18(22)20-13-16-7-5-6-12-19-16/h5-12,14H,4,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEBSIQVYHXUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B4464111.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B4464122.png)
![N-methyl-1-(4-methylbenzyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4464126.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4464138.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4464142.png)
![1-[3-amino-4-(difluoromethyl)-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4464145.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B4464148.png)
![N,N-dimethyl-4-({4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B4464149.png)
![2,6-diethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4464154.png)
![3-methyl-6-{4-[(4-phenoxyphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4464158.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B4464161.png)
![1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide](/img/structure/B4464177.png)

![N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4464203.png)